molecular formula C13H18ClN3O2 B7815680 N-(5-chloro-2-methoxyphenyl)-2-(piperazin-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B7815680
M. Wt: 283.75 g/mol
InChI Key: OJBNFZZWSHNVDK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(piperazin-1-yl)acetamide is an acetamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring linked to a piperazine moiety via an acetamide bridge. The compound's structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, which may modulate its electronic properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-19-12-3-2-10(14)8-11(12)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNFZZWSHNVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro-substituted methoxyphenyl group
  • Piperazine moiety
  • Acetamide functional group

The molecular formula is C10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2} with a molecular weight of approximately 265.14 g/mol. The presence of halogen and methoxy groups enhances its reactivity and interaction with biological targets, suggesting a diverse range of potential applications in drug development .

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

  • Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

  • The compound has been investigated for its potential anti-inflammatory properties. It may modulate the activity of inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

3. Analgesic Properties

  • This compound may also exhibit analgesic effects, potentially through interactions with pain receptors or modulation of pain signaling pathways .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Binding: The compound may interact with specific receptors involved in disease pathways, such as serotonin receptors (5-HT1A), which play a crucial role in mood regulation and pain perception .
  • Enzyme Modulation: It may inhibit or activate enzymes critical to metabolic processes or signal transduction pathways, contributing to its anticancer and anti-inflammatory activities .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control compounds .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a reduction in paw swelling and decreased levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H14ClN2O2C_{10}H_{14}ClN_{2}O_{2}Anticancer, anti-inflammatory, analgesic
N-(4-fluorobenzenesulfonyl)piperazine derivativeC19H22ClN3O2C_{19}H_{22ClN_{3}O_{2}}Similar activities with enhanced potency
4-(methanesulfonyl)piperazine derivativeC14H20ClN3O4SC_{14}H_{20ClN_{3}O_{4}S}Investigated for similar therapeutic effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Aromatic Ring Modifications: The target compound’s 5-chloro-2-methoxyphenyl group contrasts with halogenated (e.g., 3,5-difluorophenyl in Compound 47) or heterocyclic (e.g., benzothiazole in ) substituents in analogs. Electron-withdrawing groups like chloro may enhance binding to hydrophobic pockets in microbial targets, as seen in Compound 47’s antimicrobial activity .
  • Piperazine Substituents :

    • Piperazine rings with sulfonyl (Compound 47) or aryl (Compound 3d) groups show varied bioactivities, while unsubstituted piperazines (e.g., ) maintain COX-2 inhibition, indicating flexibility in this region .

Physicochemical Properties

  • Melting Points : Analogs with bulky substituents (e.g., 4-(p-tolyl)thiazol-2-yl in Compound 14) exhibit higher melting points (282–283°C) compared to benzothiazole derivatives (238°C for Compound 3d), likely due to enhanced crystallinity from planar aromatic systems .
  • Molecular Weight and Polarity : The target compound (MW: ~323 g/mol) falls within the typical range for drug-like molecules (300–500 g/mol). Polar groups like methoxy may improve solubility relative to more lipophilic analogs (e.g., Compound 14, MW: 426.96) .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-chloro-2-methoxyphenyl)-2-(piperazin-1-yl)acetamide with high purity?

The synthesis involves multi-step reactions, including coupling the chloro-methoxyphenyl group to the piperazine-acetamide core. Key steps include nucleophilic substitution under inert atmospheres (e.g., nitrogen) at controlled temperatures (40–60°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures >95% purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR confirms structural integrity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm), while ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy singlet at δ 3.8 ppm, piperazine multiplet at δ 2.5–3.0 ppm). FTIR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹; aryl C-Cl vibration at ~750 cm⁻¹). Purity ≥98% is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial potential?

Standard protocols include:

  • Broth microdilution (CLSI M07) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Fungal susceptibility testing (CLSI M38) for Candida spp.
  • Time-kill kinetics (0–24h) to distinguish bacteriostatic vs. bactericidal activity. Positive controls (ciprofloxacin for bacteria, fluconazole for fungi) validate assay conditions .

Q. What are the key stability considerations for storing this compound in research settings?

Store desiccated at -20°C under argon to prevent:

  • Hydrolysis of the acetamide group (pH-sensitive).
  • Oxidative degradation of the methoxyphenyl moiety. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring recommend reconstitution in anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distributions and frontier molecular orbitals (HOMO-LUMO). For example, the Laplacian of the electron density at the piperazine nitrogen predicts susceptibility to nucleophilic attack. This guides regioselective modifications, such as alkylation or acylation, to enhance bioactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies may arise from pharmacokinetic factors. Parallel studies using:

  • Microsomal stability assays (CYP450 isoforms).
  • Plasma protein binding (equilibrium dialysis).
  • Physiologically-based pharmacokinetic (PBPK) modeling. Low LogP (<2) may reduce membrane permeability, necessitating prodrug derivatization at the piperazine nitrogen .

Q. How does modifying the piperazine substituents impact the compound’s binding affinity to neurological targets?

Systematic SAR studies show:

  • N-Methylation of piperazine increases blood-brain barrier penetration (ΔLogD +0.5).
  • Bulky 4-phenylpiperazine derivatives enhance 5-HT1A receptor affinity (Ki from 120 nM to 18 nM). Electrophysiological patch-clamp assays and molecular docking (AutoDock Vina) correlate conformational flexibility (rotatable bonds <6) with improved target engagement .

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